molecular formula C12H20O2 B14426347 (Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol CAS No. 81700-12-1

(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol

Cat. No.: B14426347
CAS No.: 81700-12-1
M. Wt: 196.29 g/mol
InChI Key: HBUXGZBZNFBXOQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol typically involves the hydrogenation of a suitable precursor, such as a methanoindene derivative, under high pressure and temperature conditions. The reaction is often catalyzed by a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The tricyclic structure of the compound may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol is unique due to its specific tricyclic structure and the presence of two hydroxymethyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

81700-12-1

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[8-(hydroxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methanol

InChI

InChI=1S/C12H20O2/c13-6-12(7-14)5-8-4-11(12)10-3-1-2-9(8)10/h8-11,13-14H,1-7H2

InChI Key

HBUXGZBZNFBXOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC3(CO)CO

Origin of Product

United States

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